molecular formula C14H14FNO2S B10973795 N-(3-ethylphenyl)-2-fluorobenzenesulfonamide

N-(3-ethylphenyl)-2-fluorobenzenesulfonamide

Cat. No.: B10973795
M. Wt: 279.33 g/mol
InChI Key: MLJMBRQSFKSCCH-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 3-ethylphenyl group attached to a 2-fluorobenzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3-ethylphenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.

    Coupling Reactions: Reagents like palladium catalysts and ligands are used in cross-coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include substituted sulfonamides.

    Oxidation and Reduction: Products include oxidized or reduced aromatic compounds.

    Coupling Reactions: Products include biaryl or diaryl compounds.

Scientific Research Applications

Chemistry: N-(3-ethylphenyl)-2-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules for research and development.

Biology: In biological research, this compound is used to study the interactions of sulfonamides with biological targets. It helps in understanding the mechanism of action of sulfonamide-based drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics and anti-inflammatory agents. Its unique structure allows for the exploration of new therapeutic targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antibiotic or anti-inflammatory agent.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound targets enzymes involved in folate synthesis, which is crucial for bacterial growth.

    Signal Transduction Pathways: It can interfere with signaling pathways in cells, leading to anti-inflammatory effects.

Comparison with Similar Compounds

  • N-(3-ethylphenyl)-4-fluorobenzenesulfonamide
  • N-(3-ethylphenyl)-N’-methylcarbamimidoyl]glycinamide
  • N-(3-ethylphenyl)-N’-methylguanidine

Comparison: N-(3-ethylphenyl)-2-fluorobenzenesulfonamide is unique due to the presence of the 2-fluoro substituent on the benzene ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs. The 3-ethylphenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-2-11-6-5-7-12(10-11)16-19(17,18)14-9-4-3-8-13(14)15/h3-10,16H,2H2,1H3

InChI Key

MLJMBRQSFKSCCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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